Phomopsidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

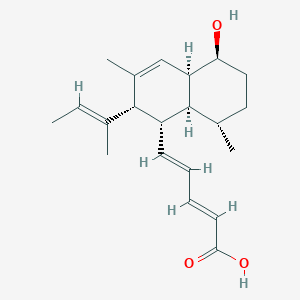

The first total synthesis of (+)-phomopsidin was achieved via a diastereoselective transannular Diels-Alder (TADA) reaction . Key steps in the synthesis include diastereoselective ynone reduction with (-)-α-pinene and 9-BBN, macrocyclization by E-selective intramolecular Horner-Wadsworth-Emmons (HWE) reaction, as well as carbometalation under Wipf’s conditions, followed by HWE reaction at low temperature to selectively construct the (E)-1-methylpropenyl and (1E,2E)-4-carboxy-1,3-butadienyl substituents .Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of Phomopsidin include a diastereoselective transannular Diels-Alder (TADA) reaction, ynone reduction, macrocyclization by E-selective intramolecular Horner-Wadsworth-Emmons (HWE) reaction, and carbometalation .Wissenschaftliche Forschungsanwendungen

1. Absolute Structure and Biosynthesis

Phomopsidin, a marine-derived fungal metabolite from Phomopsis sp., has been studied for its absolute configuration and biosynthetic pathway. The structure was determined as 6S, 7S, 8S, 11S, 12R, and 15R using the exciton chirality method. The biosynthetic study revealed its construction from nine acetates and three methyl groups derived from l-methionine (Kobayashi et al., 2003).

2. Anti-Microtubule Activity

Phomopsidin exhibits significant anti-microtubule activity. It was found to inhibit microtubule assembly with an IC50 of 5.7 μM, indicating its potential as a microtubule-targeting agent. This property was compared with its isomer MK8383 and related compounds, where phomopsidin showed notable efficacy (Kobayashi et al., 2003).

3. Synthetic Approaches

The first total synthesis of phomopsidin was achieved through a series of key steps including diastereoselective reduction and macrocyclization. This synthesis is significant for the study and potential therapeutic use of phomopsidin (Suzuki et al., 2004). Furthermore, an alternative synthetic approach for phomopsidin was developed, utilizing a highly stereoselective transannular Diels-Alder reaction, which contributed to the understanding of its chemical properties and potential applications (Hayashi et al., 2009).

4. Biological Activities and Potential Applications

Research on Phomopsis sp., the fungus from which phomopsidin is derived, has led to the isolation of various metabolites with biological activities. One such metabolite, phomopsidin, has shown antimicrobial and antifungal properties, highlighting its potential in pharmaceutical applications. The study of these metabolites contributes to the understanding of phomopsidin's bioactivity and potential therapeutic uses (Rukachaisirikul et al., 2008).

5. Phomopsidin as a Biocontrol Agent

Phomopsidin has been identified as a major secondary metabolite of Hypoxylon rubiginosum, an endophytic fungus, which shows promise as a biocontrol agent against ash dieback. The antifungal properties of phomopsidin, particularly its inhibition of beta-tubulin, make it a candidate for further development as a biocontrol agent in agricultural and environmental applications (Halecker et al., 2020).

Eigenschaften

IUPAC Name |

(2E,4E)-5-[(1S,2R,4aS,5S,8S,8aS)-2-[(E)-but-2-en-2-yl]-5-hydroxy-3,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]penta-2,4-dienoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-5-13(2)20-15(4)12-17-18(22)11-10-14(3)21(17)16(20)8-6-7-9-19(23)24/h5-9,12,14,16-18,20-22H,10-11H2,1-4H3,(H,23,24)/b8-6+,9-7+,13-5+/t14-,16+,17-,18-,20+,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDPLJZJPQWOMQ-FDTXVGEPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1C(C2C(CCC(C2C=C1C)O)C)C=CC=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/[C@H]1[C@H]([C@@H]2[C@H](CC[C@@H]([C@@H]2C=C1C)O)C)/C=C/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phomopsidin | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2554667.png)

![3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one](/img/structure/B2554668.png)

![2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2554676.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2554688.png)